N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a heterocyclic compound that features a furan ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of furan-2-carbaldehyde with 4,6-dimorpholino-1,3,5-triazine-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced triazine derivatives, and substituted triazine compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring and triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a similar furan ring structure but different functional groups.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with different substituents.
Uniqueness
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to its combination of a furan ring and a triazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a triazine core with two morpholino groups and a furan substituent. This structure is pivotal for its interactions with biological targets.
Research indicates that compounds based on the triazine scaffold can act as inhibitors of various enzymes and receptors. Specifically, this compound has been studied for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapy. The compound has shown to inhibit mTOR kinase at higher concentrations, which may contribute to its antitumor activity .
Antitumor Effects
Several studies have evaluated the antitumor potential of triazine derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in these cells was linked to its interaction with the PI3K/mTOR signaling pathway, suggesting a mechanism where it disrupts cell proliferation and promotes programmed cell death .
Study 1: Inhibition of Cancer Cell Growth
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on glioma cells. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of control treatments. The study highlighted the compound's potential as a therapeutic agent against glioma through its action on the PI3K/mTOR pathway .
Study 2: Neuroprotective Mechanisms
Another research effort focused on evaluating the neuroprotective effects of related triazine compounds in models of neurodegeneration. While direct studies on this compound were not conducted, findings suggested that similar structures could inhibit MAO activity and reduce oxidative stress markers in neuronal cultures. These results support further investigation into the neuroprotective potential of this compound .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-2-13(25-7-1)12-17-14-18-15(21-3-8-23-9-4-21)20-16(19-14)22-5-10-24-11-6-22/h1-2,7H,3-6,8-12H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIRIBDCMSXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.